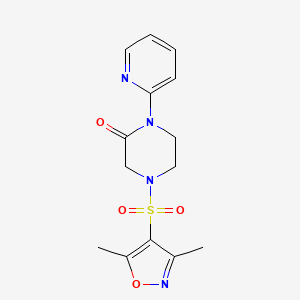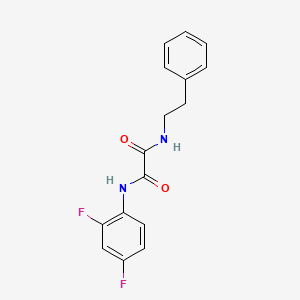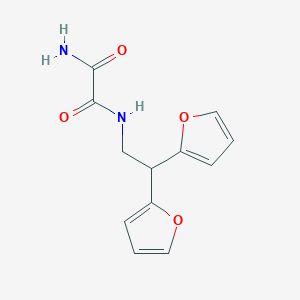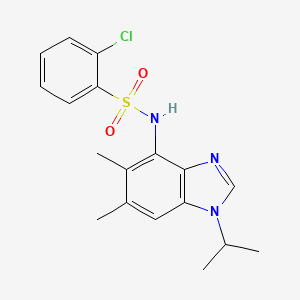
4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one, also known as DSP-6952, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. DSP-6952 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and cognitive function. In
科学的研究の応用
Anticancer Activity
A series of derivatives, including 4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Compounds in this series exhibited good activity, with some showing potential as anticancer agents deserving further research. The investigation highlights the compounds' efficacy in inhibiting the growth of cancer cells, indicating their potential in anticancer therapy (Mallesha et al., 2012).
Supramolecular Chemistry
Research into supramolecular complexes involving sulfadiazine and pyridines has revealed the capability of such structures to form reconfigurable exteriors. This study focuses on the interaction between sulfadiazine, pyridines, and derivatives, showing the versatility of these compounds in crystal engineering and their chameleon-like behavior at the co-crystal–salt boundary. These findings contribute to our understanding of hydrogen-bond motifs and their applications in designing new crystal structures (Elacqua et al., 2013).
Antibacterial Activity
A study on new derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, including those similar to the specified compound, was conducted to assess their antibacterial activity. These compounds showed significant efficacy against a range of aerobic and anaerobic bacteria, indicating their potential in developing new antibacterial agents. The research provides insight into the compounds' electronic structure and tautomerism, contributing to the field of antibacterial drug development (Sączewski et al., 2014).
Antioxidant Applications
Analogues of the compound, possessing free radical scavenger groups, have been synthesized and evaluated for their protective effects against cell viability and glutathione levels reduction induced by hydrogen peroxide. These studies indicate the potential of these compounds in the preventive treatment of diseases associated with oxidative stress, such as cataract, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of derivatives of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, closely related to the target compound, have been detailed. These studies reveal the conformation and geometry of such compounds, contributing valuable information to the field of chemical crystallography and aiding in the understanding of molecular interactions and structure-property relationships (Karczmarzyk & Malinka, 2004).
特性
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-10-14(11(2)22-16-10)23(20,21)17-7-8-18(13(19)9-17)12-5-3-4-6-15-12/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLDWWRFTZZKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]benzoate](/img/structure/B2828187.png)

![1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B2828190.png)
![ethyl 4-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2828192.png)
![9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2828193.png)

![(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate](/img/structure/B2828200.png)

![N-[4-(5-Azaspiro[2.3]hexane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2828203.png)


![N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2828207.png)

![2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2828210.png)